(5E)-5-(4-fluorobenzylidene)-9-(4-fluorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline
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Overview
Description
(5E)-5-(4-fluorobenzylidene)-9-(4-fluorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of fluorine atoms on both the benzylidene and phenyl groups, which can significantly influence its chemical properties and biological activities. The triazoloquinazoline scaffold is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(4-fluorobenzylidene)-9-(4-fluorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 4-fluoroaniline to form the corresponding Schiff base. This intermediate is then subjected to cyclization with appropriate reagents to form the triazoloquinazoline core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds and aromatic rings, resulting in the formation of reduced analogs.
Substitution: The fluorine atoms on the benzylidene and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline analogs.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The triazoloquinazoline scaffold is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(4-fluorobenzylidene)-9-(4-fluorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but differs in its overall structure and biological activity.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Although structurally different, this compound also features aromatic rings and is used in supramolecular chemistry.
Ethyl acetoacetate: This compound is used in organic synthesis and exhibits keto-enol tautomerism, which is distinct from the triazoloquinazoline scaffold.
Uniqueness: (5E)-5-(4-fluorobenzylidene)-9-(4-fluorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline is unique due to its dual fluorine substitution and triazoloquinazoline core, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H18F2N4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(5E)-9-(4-fluorophenyl)-5-[(4-fluorophenyl)methylidene]-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline |
InChI |
InChI=1S/C22H18F2N4/c23-17-8-4-14(5-9-17)12-16-2-1-3-19-20(16)27-22-25-13-26-28(22)21(19)15-6-10-18(24)11-7-15/h4-13,21H,1-3H2,(H,25,26,27)/b16-12+ |
InChI Key |
QLQTYYJYZIXFON-FOWTUZBSSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)F)/C3=C(C1)C(N4C(=NC=N4)N3)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C3=C(C1)C(N4C(=NC=N4)N3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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